N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9(18)15-10-4-6-11(7-5-10)21-14-16-12(19-2)8-13(17-14)20-3/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIGDZUEFWGULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-acetamidophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Acetamides
A. Bis-Pyrimidine Acetamides ()
Compounds such as N,N′‑(6,6′‑(1,4‑Phenylene)bis(4‑(4‑nitrophenyl)pyrimidine‑6,2‑diyl))bis(2‑((2-fluorophenyl)amino)acetamide) (12) and analogs (13–17) are bis-pyrimidine derivatives with dual pyrimidine cores connected via a phenylene spacer.
| Property | Target Compound | Bis-Pyrimidine Analogs (e.g., 12–17) |
|---|---|---|
| Molecular Weight | 289.29 | ~600–700 (e.g., 12: C₄₄H₃₄F₂N₁₀O₆) |
| Functional Groups | Methoxy, ether | Nitro, halogen, anilino, bis-acetamide |
| Structural Complexity | Single pyrimidine | Dual pyrimidines with phenylene bridge |
| Potential Applications | Pharmaceutical intermediate | Designed for multi-target inhibition (e.g., kinase inhibitors) |
Key Differences :
- Bis-pyrimidines exhibit higher molecular weight and complexity, enabling multi-target interactions but reducing bioavailability.
- Nitro and halogen substituents in analogs enhance electron-withdrawing effects, altering reactivity compared to the target's methoxy groups .
B. Thienopyrimidine Acetamide ()
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (23) replaces the pyrimidine with a thieno[2,3-d]pyrimidine core.
| Property | Target Compound | Thienopyrimidine (23) |
|---|---|---|
| Core Structure | Pyrimidine | Thieno[2,3-d]pyrimidine |
| Melting Point | Not reported | 202–203°C |
| Molecular Weight | 289.29 | 314.0 |
| Bioactivity | Not reported | Potential anticancer applications (structural similarity to kinase inhibitors) |
Key Differences :
- The thienopyrimidine core in 23 introduces sulfur atoms, enhancing π-π stacking and hydrophobic interactions.
- Higher melting point suggests improved crystallinity and stability .
C. Sulfanyl-Pyrimidine Acetamides ()
Examples include 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide , where a sulfur atom replaces the oxygen bridge.
Key Differences :
Pharmacologically Active Analogs ()
N-Phenylacetamide Sulfonamides such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibit analgesic activity comparable to paracetamol.
| Property | Target Compound | Sulfonamide Analogs (35–37) |
|---|---|---|
| Functional Group | Acetamide | Sulfonamide |
| Bioactivity | Not reported | Analgesic, anti-inflammatory |
| Solubility | Moderate (methoxy) | Enhanced (sulfonamide polarity) |
Key Differences :
Sulfamoyl-Linked Derivatives ()
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide incorporates a sulfamoyl bridge and additional phenoxy-propanoyl groups.
Key Differences :
- Sulfamoyl groups enhance target specificity through strong hydrogen bonding.
- Increased molecular weight in analogs may reduce oral bioavailability .
Biological Activity
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H15N3O4
- Molecular Weight : 289.2866 g/mol
The compound features a pyrimidinyl group linked to a phenyl acetamide structure, which is significant for its interaction with various biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular metabolism. The compound's structure allows it to interact with molecular targets that are crucial for cellular functions, potentially leading to various therapeutic effects such as:
- Antimicrobial Activity : It has been shown to disrupt bacterial cell wall synthesis and inhibit growth.
- Anticancer Activity : The compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For example, it has shown efficacy against various cancer cell lines by disrupting critical signaling pathways associated with cell survival and proliferation.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal reported that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -
Anticancer Activity Assessment :
- In a recent study focusing on breast cancer cells, this compound was found to significantly reduce cell viability in MDA-MB-231 cells. The compound triggered apoptosis via the intrinsic pathway, as indicated by increased caspase activity.
Treatment Concentration (µM) Cell Viability (%) 5 80 10 60 20 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
